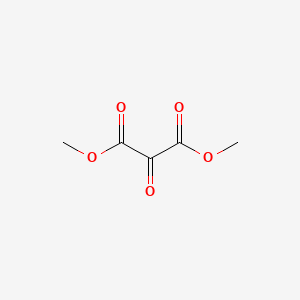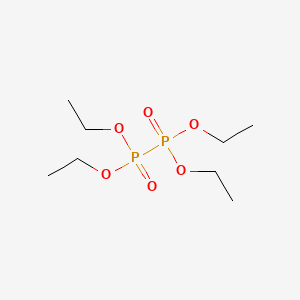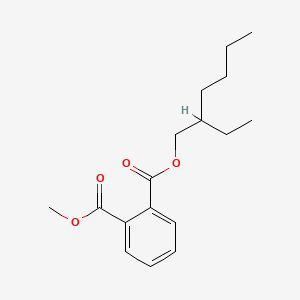![molecular formula C11H16N2 B1596068 4-[2-(Pyrrolidin-1-yl)éthyl]pyridine CAS No. 67580-65-8](/img/structure/B1596068.png)
4-[2-(Pyrrolidin-1-yl)éthyl]pyridine
Vue d'ensemble
Description
La 4-(2-(pyrrolidin-1-yl)éthyl)pyridine est un composé organique de formule moléculaire C11H16N2. Il se compose d'un cycle pyrrolidine lié à une chaîne éthyle, qui est elle-même connectée à un cycle pyridine. Ce composé est connu pour sa basicité et est souvent utilisé comme catalyseur basique dans diverses réactions chimiques .
Applications De Recherche Scientifique
La 4-(2-(pyrrolidin-1-yl)éthyl)pyridine a une large gamme d'applications dans la recherche scientifique :
Industrie : Elle est utilisée dans la production de produits chimiques fins et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de la 4-(2-(pyrrolidin-1-yl)éthyl)pyridine implique sa basicité et sa capacité à agir comme nucléophile. Le cycle pyrrolidine peut donner une densité électronique au cycle pyridine, améliorant sa nucléophilie. Cela rend le composé efficace pour catalyser diverses réactions chimiques en stabilisant les états de transition et les intermédiaires .
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with a variety of targets, including ck1γ and ck1ε , androgen receptors , and TrkA/B/C . These targets play crucial roles in various biological processes, including kinase regulation, hormone modulation, and tumorogenesis .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space and influences the binding mode to enantioselective proteins .
Biochemical Pathways
Similar compounds have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Pharmacokinetics
Modifications to the structure of similar compounds have been made to optimize their pharmacokinetic profile .
Result of Action
Similar compounds have shown nanomolar activity against certain targets, suggesting potential therapeutic effects .
Action Environment
The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-(2-(pyrrolidin-1-yl)éthyl)pyridine implique généralement la réaction de la pyridine avec le chlorure de 2-(pyrrolidin-1-yl)éthyle en conditions basiques. La réaction est effectuée en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium pour neutraliser l'acide chlorhydrique formé pendant la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont adaptées pour traiter de plus grandes quantités. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la sécurité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 4-(2-(pyrrolidin-1-yl)éthyl)pyridine subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle pyridine en un cycle pipéridine.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le cycle pyrrolidine peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des dérivés de la pipéridine .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(pyrrolidin-1-yl)pyridine : Structure similaire, mais sans la chaîne éthyle.
4-(2-(pyrrolidin-1-yl)éthyl)aniline : Contient un groupe aniline au lieu d'un cycle pyridine.
4-(pyrrolidin-1-ylméthyl)pyridine : Structure similaire, mais avec un groupe méthyle au lieu d'une chaîne éthyle.
Unicité
La 4-(2-(pyrrolidin-1-yl)éthyl)pyridine est unique en raison de sa combinaison d'un cycle pyrrolidine et d'un cycle pyridine liés par une chaîne éthyle. Cette structure confère des propriétés chimiques spécifiques, telles qu'une basicité et une nucléophilie accrues, ce qui en fait un composé précieux dans diverses applications chimiques et biologiques .
Propriétés
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYGFKCUMGKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285782 | |
| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67580-65-8 | |
| Record name | MLS000737070 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-PYRROLIDINOETHYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethyl]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGK7RN9FSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















